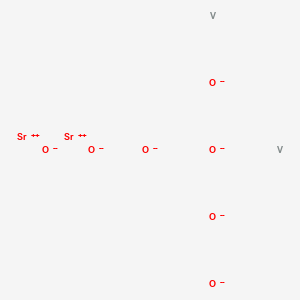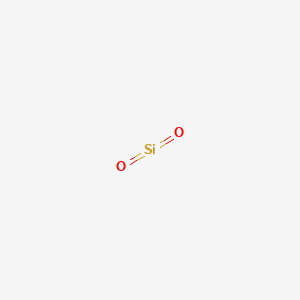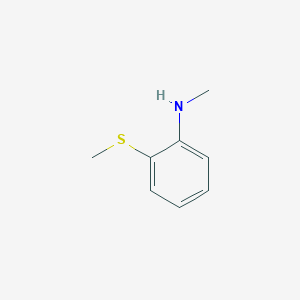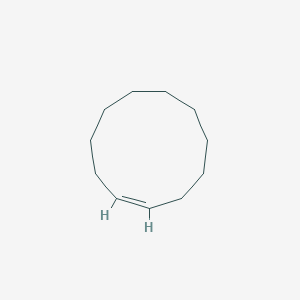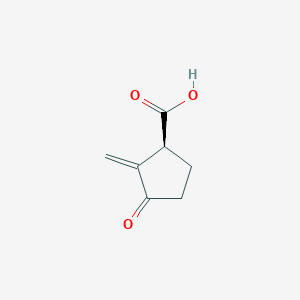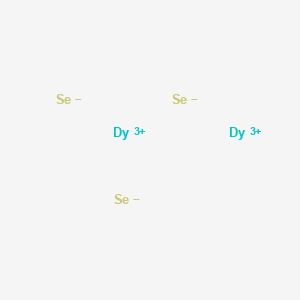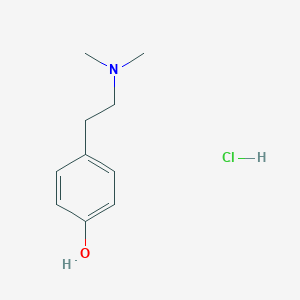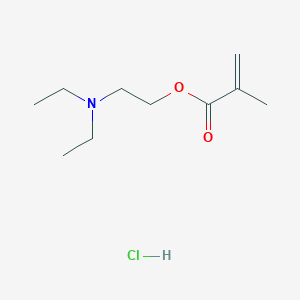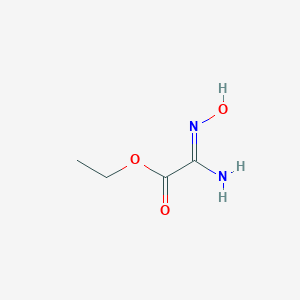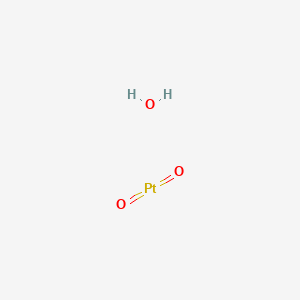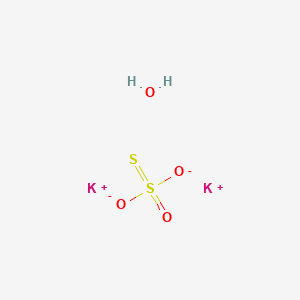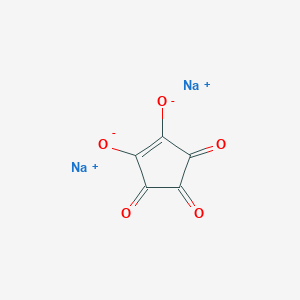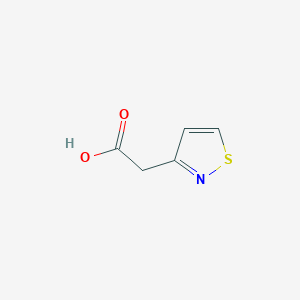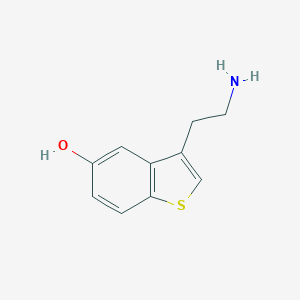![molecular formula C12H20O3 B076029 [(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate CAS No. 10309-65-6](/img/structure/B76029.png)
[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate, commonly known as menthol, is a cyclic terpene alcohol with a minty flavor and cooling sensation. Menthol is widely used in various products such as cosmetics, pharmaceuticals, and food as a flavoring agent and a cooling agent.
Mecanismo De Acción
Menthol acts on the transient receptor potential (TRP) channels, specifically on the TRPM8 channel, which is responsible for the sensation of cold. Menthol binds to the TRPM8 channel and activates it, leading to the influx of calcium ions into the cell. This influx of calcium ions leads to the depolarization of the cell and the generation of an action potential, which is responsible for the sensation of cold.
Efectos Bioquímicos Y Fisiológicos
Menthol has been found to have various biochemical and physiological effects. Menthol has been found to have an anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Menthol has also been found to have an analgesic effect by activating the TRPM8 channel and inhibiting the transmission of pain signals. Menthol has been found to have an antitussive effect by suppressing the cough reflex. Menthol has also been found to have an antipruritic effect by blocking the itch sensation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Menthol has several advantages for lab experiments. Menthol is readily available and is relatively inexpensive. Menthol is also stable and has a long shelf life. Menthol is also easy to handle and has low toxicity. However, menthol has some limitations for lab experiments. Menthol has a strong odor, which can interfere with the experimental results. Menthol can also cause irritation to the skin and eyes, which can be a safety hazard.
Direcciones Futuras
There are several future directions for the research on menthol. One direction is to study the effect of menthol on the immune system. Menthol has been found to have an anti-inflammatory effect, and further research can be done to explore its immunomodulatory effects. Another direction is to study the effect of menthol on the gastrointestinal system. Menthol has been found to have a relaxant effect on the smooth muscles, and further research can be done to explore its effect on the gastrointestinal system. Additionally, research can be done to explore the effect of menthol on the central nervous system, as menthol has been found to have a calming effect.
Conclusion:
In conclusion, menthol is a cyclic terpene alcohol with various pharmacological properties. Menthol has been extensively studied for its anti-inflammatory, analgesic, antitussive, and antipruritic effects. Menthol acts on the TRPM8 channel and has a positive effect on the respiratory system. Menthol has several advantages for lab experiments, but also has some limitations. Future research can be done to explore the immunomodulatory, gastrointestinal, and central nervous system effects of menthol.
Métodos De Síntesis
Menthol can be synthesized by the hydrogenation of thymol or by the isomerization of limonene. The hydrogenation of thymol is the most commonly used method for the commercial production of menthol. In this process, thymol is hydrogenated in the presence of a catalyst such as palladium on carbon to form menthol.
Aplicaciones Científicas De Investigación
Menthol has been extensively studied for its various pharmacological properties. Menthol has been found to have anti-inflammatory, analgesic, antitussive, and antipruritic effects. Menthol has also been found to have a positive effect on the respiratory system, as it can act as a bronchodilator and can help in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Propiedades
Número CAS |
10309-65-6 |
|---|---|
Nombre del producto |
[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate |
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate |
InChI |
InChI=1S/C12H20O3/c1-7(13)15-10-5-8-9(11(8,2)3)6-12(10,4)14/h8-10,14H,5-6H2,1-4H3/t8-,9+,10-,12-/m1/s1 |
Clave InChI |
ULLVLQDHBOHWGJ-DTHBNOIPSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C[C@@H]2[C@@H](C2(C)C)C[C@@]1(C)O |
SMILES |
CC(=O)OC1CC2C(C2(C)C)CC1(C)O |
SMILES canónico |
CC(=O)OC1CC2C(C2(C)C)CC1(C)O |
Otros números CAS |
28435-84-9 10309-65-6 |
Sinónimos |
[1S-(1alpha,3beta,4alpha,6alpha)]-3-hydroxy-3,7,7-trimethylbicyclo[4.1.0]hept-4-yl acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



